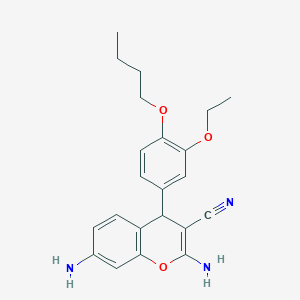![molecular formula C17H16N2O3 B254485 N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B254485.png)
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide, also known as MOBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOBA is a derivative of benzoxazole and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide involves its interaction with GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide enhances the activity of GABA-A receptors by binding to a specific site on the receptor and increasing the affinity of the receptor for GABA. This results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the amplitude of GABA-evoked currents in neurons, indicating that it enhances the activity of GABA-A receptors. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has also been found to reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs) in neurons, indicating that it has an inhibitory effect on neuronal excitability. Additionally, N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have anticonvulsant and neuroprotective properties, indicating that it may be useful in the treatment of epilepsy and other neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have a high affinity for GABA-A receptors, making it a useful tool for studying the activity of these receptors. However, one limitation of using N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide in lab experiments is that it has not been extensively studied in vivo, which means that its effects on the central nervous system in living organisms are not well understood.
Direcciones Futuras
There are a number of potential future directions for research on N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide. One area of interest is the development of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide-based drugs for the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is the elucidation of the mechanism of action of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide at the molecular level, which could provide insights into the structure and function of GABA-A receptors. Additionally, further studies on the in vivo effects of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide could provide valuable information on its potential therapeutic applications.
Métodos De Síntesis
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This is followed by the reaction of the resulting compound with N-methyl-3-bromopropionamide to yield N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used to treat anxiety and other neurological disorders. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has also been found to have anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of epilepsy and other neurodegenerative diseases.
Propiedades
Nombre del producto |
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-methyl-3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C17H16N2O3/c1-18(13-7-3-2-4-8-13)16(20)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h2-10H,11-12H2,1H3 |
Clave InChI |
WOCULTFUMQACRF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254416.png)
![1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254420.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)

